2-Chloro-5-(methylsulfonyl)aniline hydrochloride
Overview
Description
2-Chloro-5-(methylsulfonyl)aniline hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S.ClH . It has a molecular weight of 242.13 . This compound is used as a key synthetic intermediate in the pharmaceutical and agricultural industries.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNO2S.ClH/c1-12(10,11)5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Chemical Synthesis and Reactions
2-Chloro-5-(methylsulfonyl)aniline hydrochloride serves as a versatile intermediate in organic synthesis, enabling the facile assembly of complex molecules. For example, it is utilized in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines, showcasing its role in sulfonation reactions to yield sulfonylated oxindoles with broad reaction scope under mild conditions (Liu, Zheng, & Wu, 2017). Additionally, chemoselective reactions of related compounds with amines highlight its potential in selective SNAr reactions, where anilines and secondary aliphatic amines selectively displace chloride groups, indicating its utility in generating diverse chemical structures (Baiazitov et al., 2013).
Material Science and Polymer Research
In material science and polymer research, derivatives of this compound are instrumental in developing novel materials. The electrochemical synthesis of polyaniline in the presence of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) demonstrates how its derivatives contribute to the advancement of conducting polymers, offering insights into the polymerization process and potential applications in electronic devices (Gribkova et al., 2006).
Environmental Chemistry
Derivatives of this compound also find applications in environmental chemistry, particularly in the adsorption and removal of contaminants. The study on the adsorption of aniline compounds onto a bifunctional polymeric adsorbent with sulfonic groups showcases the potential of such derivatives in water treatment technologies, providing a solution for the removal of hazardous compounds from aqueous environments (Jianguo et al., 2005).
Advanced Fluorescent Materials
Furthermore, 2,6-Bis(arylsulfonyl)anilines, closely related to the chemical , have been synthesized to explore their applications as fluorescent scaffolds, highlighting the role of such compounds in developing solid-state fluorescence materials. These materials exhibit enhanced fluorescence emissions due to well-defined intramolecular hydrogen bonds, pointing to their potential uses in sensing, imaging, and electronic applications (Beppu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-methylsulfonylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONAGWMUKGXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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